1,4-bis((E)-2-nitrovinyl)benzene
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Overview
Description
1,4-bis[(1E)-2-nitroethenyl]benzene is an organic compound characterized by the presence of two nitroethenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of benzene to form 1,4-dinitrobenzene, which is then subjected to a Wittig reaction to introduce the ethenyl groups, resulting in the formation of 1,4-bis[(1E)-2-nitroethenyl]benzene .
Industrial Production Methods
Industrial production of 1,4-bis[(1E)-2-nitroethenyl]benzene typically involves large-scale nitration and Wittig reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and optimization of reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-bis[(1E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 1,4-bis[(1E)-2-aminoethenyl]benzene.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Compounds with substituted functional groups replacing the nitro groups.
Scientific Research Applications
1,4-bis[(1E)-2-nitroethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1,4-bis[(1E)-2-nitroethenyl]benzene involves its interaction with molecular targets through its nitro and ethenyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-bis[(1E)-2-aminoethenyl]benzene: Similar structure but with amino groups instead of nitro groups.
1,4-bis[(1E)-2-hydroxyethenyl]benzene: Contains hydroxy groups instead of nitro groups.
1,4-bis[(1E)-2-methoxyethenyl]benzene: Features methoxy groups in place of nitro groups.
Uniqueness
1,4-bis[(1E)-2-nitroethenyl]benzene is unique due to its combination of nitro and ethenyl groups, which confer distinct chemical reactivity and potential applications. The presence of nitro groups makes it a versatile compound for various chemical transformations and applications in materials science and pharmaceuticals.
Properties
Molecular Formula |
C10H8N2O4 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
1,4-bis[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C10H8N2O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H/b7-5+,8-6+ |
InChI Key |
ZMBDJGCBGDJQOP-KQQUZDAGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])C=C[N+](=O)[O-] |
Origin of Product |
United States |
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